AT-007

Descripción general

Descripción

Mecanismo De Acción

Gavorestat ejerce sus efectos inhibiendo la enzima reductasa de aldosa, que participa en la vía del poliol. Esta inhibición evita la conversión de glucosa a sorbitol y galactosa a galactitol, reduciendo así la acumulación de estos metabolitos tóxicos en los tejidos. Los objetivos moleculares incluyen el sitio activo de la reductasa de aldosa, donde Gavorestat se une y bloquea su actividad .

Compuestos Similares:

Epalrestat: Otro inhibidor de la reductasa de aldosa utilizado en el tratamiento de la neuropatía diabética.

Sorbinil: Un ARI anterior con efectos inhibitorios similares pero menor penetración en el SNC.

Singularidad de Gavorestat: Gavorestat se destaca por su capacidad para cruzar la barrera hematoencefálica, lo que lo hace efectivo en el tratamiento de trastornos del sistema nervioso central. Además, su inhibición potente y selectiva de la reductasa de aldosa ofrece un enfoque terapéutico prometedor para enfermedades metabólicas raras .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Gavorestat involucra múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso típicamente incluye:

Paso 1: Formación de una estructura central a través de una serie de reacciones de condensación.

Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.

Paso 3: Purificación final y cristalización para obtener el compuesto puro.

Métodos de Producción Industrial: La producción industrial de Gavorestat sigue rutas de síntesis similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura, la presión y el pH.

Análisis De Reacciones Químicas

Tipos de Reacciones: Gavorestat experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos alcohólicos a aldehídos o cetonas.

Reducción: Reducción de grupos carbonilo a alcoholes.

Sustitución: Reemplazo de grupos funcionales por otros, como halógenos o grupos alquilo.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.

Sustitución: Las condiciones a menudo involucran el uso de catalizadores como paladio sobre carbón (Pd/C) y disolventes como diclorometano (CH₂Cl₂).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Gavorestat puede producir aldehídos o cetonas, mientras que la reducción puede producir varios derivados de alcohol.

Aplicaciones Científicas De Investigación

Gavorestat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la reductasa de aldosa y sus efectos en las vías metabólicas.

Biología: Investigado por su papel en la reducción de metabolitos tóxicos en trastornos genéticos.

Medicina: Posible tratamiento para la galactosemia, la deficiencia de deshidrogenasa de sorbitol y el PMM2-CDG. .

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a trastornos metabólicos y neurológicos.

Comparación Con Compuestos Similares

Epalrestat: Another Aldose Reductase Inhibitor used in the treatment of diabetic neuropathy.

Sorbinil: An earlier ARI with similar inhibitory effects but less CNS penetration.

Uniqueness of Gavorestat: Gavorestat stands out due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders. Additionally, its potent and selective inhibition of Aldose Reductase offers a promising therapeutic approach for rare metabolic diseases .

Propiedades

IUPAC Name |

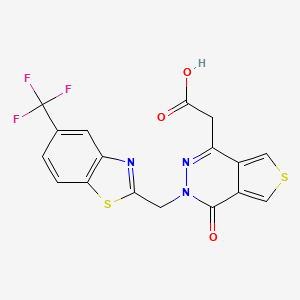

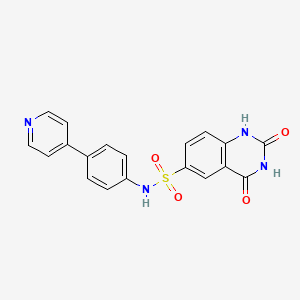

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGHAJIWGGFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170729-29-8 | |

| Record name | Govorestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170729298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gavorestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOVORESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JLQ8K35KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)